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Compound of Interest

Compound Name:
Methyl N-

(diphenylmethylidene)glycinate

Cat. No.: B020685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-

(diphenylmethylene)glycine methyl ester, a critical intermediate in organic synthesis and

pharmaceutical research.[1] This compound, also known as methyl 2-

(benzhydrylideneamino)acetate, is a versatile precursor for the synthesis of non-proteinogenic

α-amino acids, which are crucial building blocks for a wide array of therapeutic agents.[1][2]

The benzophenone imine group serves a dual role: it protects the primary amine from

undesired reactions and activates the α-proton, facilitating stereoselective carbon-carbon bond

formation.[2]

This document outlines various synthetic methodologies, presents detailed experimental

protocols, and summarizes key quantitative data to assist researchers in selecting and

implementing the most suitable procedure for their specific needs.

Overview of Synthetic Strategies
The synthesis of benzophenone imine of glycine methyl ester can be accomplished through

several effective routes. The choice of method often depends on the availability of starting

materials, desired scale, and required purity. The most prominent strategies include:

Reaction of Glycine Methyl Ester with α,α-Dichlorodiphenylmethane: A robust method

involving the reaction of glycine methyl ester hydrochloride with α,α-dichlorodiphenylmethane
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in the presence of a base.[3][4]

Transimination from Benzophenone Imine: This method involves the exchange of the imine

group from benzophenone imine to the glycine methyl ester.[5]

Condensation with Benzophenone: Direct condensation of glycine ester with benzophenone,

often requiring a catalyst.[6]

Alkylation of Benzophenone Imine: The reaction of benzophenone imine with a haloacetate

ester in the presence of a base.[7]

The following sections provide detailed protocols and comparative data for these key methods.

Experimental Protocols
Protocol 1: Synthesis from α,α-Dichlorodiphenylmethane

This protocol is adapted from a patented industrial process and is noted for its high yield.[3][4]

It involves the reaction of glycine methyl ester hydrochloride with α,α-dichlorodiphenylmethane

(DCDPM) using triethylamine as a base in an aprotic dipolar solvent.[3][4]

Reaction Scheme: (C₆H₅)₂CCl₂ + H₂NCH₂COOCH₃·HCl + Base → (C₆H₅)₂C=NCH₂COOCH₃ +

Byproducts

Materials:

Glycine methyl ester hydrochloride (98%)

α,α-Dichlorodiphenylmethane (DCDPM)

Triethylamine (98%)

Butyronitrile

Procedure:

Charge a reaction flask with 50 g (390 mmol) of glycine methyl ester hydrochloride and

122.1 g (1.18 mol) of triethylamine in 200 ml of butyronitrile.[3]
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Heat the mixture with stirring to a temperature of 95-100°C.[3]

Prepare a solution of 93.4 g (390 mmol) of α,α-dichlorodiphenylmethane in 200 ml of

butyronitrile.[3]

Add the DCDPM solution dropwise to the heated reaction mixture over a period of 3 hours.

[3]

After the addition is complete, cool the reaction mixture to +5°C and stir for an additional 30

minutes to allow for salt precipitation.[3]

Filter the precipitated salt and wash it with a small amount of the solvent.[3]

Concentrate the combined filtrates using a rotary evaporator to yield the crude product.[3]

Yield and Purity:

This method typically yields approximately 105 g of benzophenone imine of glycine methyl

ester, corresponding to a 90.3% yield.[3]

The product purity is reported to be around 85% (as determined by GC), and often requires

no further purification for subsequent steps.[3]

Protocol 2: Synthesis via Alkylation of Benzophenone Imine

This method utilizes commercially available benzophenone imine and a haloacetate ester as

starting materials.[7]

Reaction Scheme: (C₆H₅)₂C=NH + BrCH₂COOC(CH₃)₃ + Base →

(C₆H₅)₂C=NCH₂COOC(CH₃)₃ + Byproduct

Note: This example uses tert-butyl bromoacetate, but the methyl ester can be substituted.

Materials:

Benzophenone imine

tert-Butyl 2-bromoacetate
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Diisopropylethylamine (DIPEA)

Acetonitrile

Procedure:

In a 500 mL reaction flask, sequentially add benzophenone imine (52 g, 0.286 mol), tert-butyl

2-bromoacetate (56 g, 0.286 mol), diisopropylethylamine (37 g, 0.286 mol), and 250 mL of

acetonitrile.[7]

Heat the reaction mixture to 80°C and maintain for 8 hours.[7]

Upon completion, cool the mixture to room temperature.[7]

Add 200 mL of diethyl ether and 200 mL of water for extraction.[7]

Separate the organic phase. Extract the aqueous phase three times with 50 mL portions of

diethyl ether.[7]

Combine all organic phases and wash sequentially with 100 mL of water and 100 mL of

saturated brine.[7]

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by

reduced pressure distillation to obtain the final product.[7]

Yield:

This procedure yields approximately 57 g of the tert-butyl ester product, representing a 68%

yield.[7]

Data Presentation
The quantitative data from the described synthetic methods are summarized below for easy

comparison.

Table 1: Reagents and Reaction Conditions for Synthesis
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Method
Key
Reagent
s

Base Solvent
Temper
ature
(°C)

Time (h)

Molar
Ratio
(Glycine
equiv:R
eagent:
Base)

Referen
ce

Protocol

1

Glycine
methyl
ester
HCl,
α,α-
Dichlor
odiphen
ylmetha
ne

Triethyl
amine

Butyron
itrile

95-100 3 1:1:3 [3][4]

| Protocol 2 | Benzophenone imine, tert-Butyl bromoacetate | DIPEA | Acetonitrile | 80 | 8 | 1:1:1

|[7] |

Table 2: Product Yield and Purity

Method Product Yield (%) Purity (%) Notes Reference

Protocol 1

Benzophen
one imine
of glycine
methyl
ester

90.3 85 (GC)

No further
purification
needed for
many
application
s.

[3]

| Protocol 2 | Benzophenone imine of glycine tert-butyl ester | 68 | Not specified | Product

isolated after extraction and distillation. |[7] |

Table 3: Physicochemical Properties
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Property Value Reference

Molecular Formula C₁₆H₁₅NO₂ [1]

Molecular Weight 253.3 g/mol [1]

Appearance Off-white to white powder [1]

Melting Point 40 - 45 °C [1]

| Storage Conditions | 2 - 8 °C |[1] |

Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic pathway and a

generalized experimental workflow.
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Reactants

Product
Glycine Methyl Ester

(or Hydrochloride Salt)

Reaction Vessel
(Heating)

Benzophenone Source
(e.g., (Ph)₂CCl₂, (Ph)₂C=NH)

Benzophenone Imine of
Glycine Methyl Ester

Base
(e.g., Triethylamine)

Solvent
(e.g., Butyronitrile)
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1. Charge Reactor
(Reagents, Base, Solvent)

2. Heat and Stir
(e.g., 80-100°C)

3. Reaction Monitoring
(e.g., GC, TLC)

4. Workup
(Cooling, Filtration, Extraction)

5. Purification
(Solvent Removal, Distillation)

6. Analysis & Characterization
(Purity, NMR)

Benzophenone Imine of
Glycine Methyl Ester

Alkylated Schiff BaseAlkylation
α-Amino Acid

(New Side Chain)
Hydrolysis

Base (e.g., KOH)
Alkyl Halide (R-X)

Phase Transfer Catalyst

Acid Hydrolysis
(e.g., HCl)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact
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